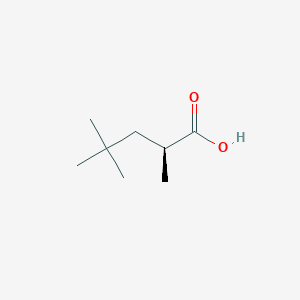

(2S)-2,4,4-Trimethylpentanoic acid

Description

(2S)-2,4,4-Trimethylpentanoic acid (CAS: 3302-09-8), also known as isooctanoic acid, is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Key physical properties include:

- Density: 0.926 g/cm³

- Boiling point: 223.8°C (760 mmHg)

- Flash point: 99.4°C

This compound is characterized by its steric hindrance due to three methyl groups at positions 2, 4, and 4, which confer high lipophilicity and influence its solubility and reactivity. It is used in biochemical studies, particularly in renal transport inhibition research, where it selectively decreases the accumulation of organic anions like p-aminohippurate (PAH) in rat renal cortical slices .

Properties

IUPAC Name |

(2S)-2,4,4-trimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXFTQSKZMNLSA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4,4-Trimethylpentanoic acid typically involves the use of starting materials such as 2,4,4-trimethylpentan-2-ol. One common method involves the oxidation of this alcohol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate ketone, which is further oxidized to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic processes. One such method involves the use of a palladium-catalyzed oxidation reaction, where the starting material is subjected to an oxygen atmosphere in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce ketones or aldehydes.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Acyl chlorides, esters

Scientific Research Applications

(2S)-2,4,4-Trimethylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2,4,4-Trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The compound is metabolized through beta-oxidation, where it undergoes a series of enzymatic reactions to produce acetyl-CoA, which enters the citric acid cycle for energy production.

Comparison with Similar Compounds

Bis(2,4,4-Trimethylpentyl)dithiophosphinic Acid (Cyanex 301)

Comparison :

- Cyanex 301 shares the 2,4,4-trimethylpentyl backbone but replaces the carboxylic acid with a dithiophosphinic acid group.

- The sulfur-containing groups enhance metal-binding affinity, making Cyanex 301 superior for industrial separation processes compared to the carboxylic acid, which lacks such functionality.

(2S)-2-Chloro-4-methylpentanoic Acid

Comparison :

- The chlorine atom increases polarity, making this compound more reactive in nucleophilic substitutions compared to the sterically hindered (2S)-2,4,4-trimethylpentanoic acid.

- Applications differ: the chloro derivative is used in synthetic organic chemistry, while the trimethyl variant is studied for biological interactions.

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid

- Molecular formula: C₇H₁₅NO₃

- Molecular weight : 161.20 g/mol

- Key functional groups: Amino (-NH₂) and hydroxyl (-OH) groups

- Applications: Potential use in peptide synthesis and biochemical studies due to chiral centers and polar functional groups .

Comparison :

- The amino and hydroxyl groups increase water solubility and enable hydrogen bonding, contrasting with the hydrophobic nature of this compound.

- Biological roles differ: the amino-hydroxy derivative may participate in enzymatic processes, while the trimethyl compound inhibits renal transporters.

(2S)-2-{(Benzyloxy)carbonylamino}-4,4-dimethylpentanoic Acid

- Molecular formula: C₁₆H₂₃NO₄

- Molecular weight : 293.36 g/mol

- Key functional groups: Benzyloxycarbonyl-protected amino group

- Applications: Intermediate in pharmaceutical synthesis, where the protecting group stabilizes the amino moiety during reactions .

Comparison :

- The bulky benzyloxycarbonyl group introduces steric effects absent in this compound.

- While both are carboxylic acids, the protected amino derivative is tailored for drug development, unlike the trimethyl variant’s metabolic studies.

Biological Activity

(2S)-2,4,4-Trimethylpentanoic acid, also known as 2,4,4-trimethylpentanoic acid or pivalic acid, is a branched-chain fatty acid with the chemical formula . This compound has garnered interest due to its biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula :

- Molecular Weight : 144.21 g/mol

- Structure : The structure features a branched chain that contributes to its unique properties.

Toxicological Studies

Research has indicated that this compound exhibits notable toxicological effects. A study involving male and female F344 rats administered with this compound revealed significant gender differences in tissue distribution and metabolism. Male rats showed higher concentrations of the compound in the kidneys compared to females, suggesting a potential sex-dependent metabolic pathway .

Key Findings :

- Kidney Concentration : Males exhibited peak concentrations of 1252 nmol eq/g wet weight at 12 hours post-dosing, while females peaked at 577 nmol eq/g wet weight .

- Metabolic Pathway : The compound undergoes oxidation and generates metabolites that can accumulate in renal tissues. Notably, the major metabolite found in male kidneys was absent in females .

Renal Function Impact

A significant decline in glomerular filtration rate (GFR) was observed in treated male rats over a four-week study period. After two weeks of exposure to a daily dose of 0.5 g/kg, GFR decreased from 0.60 ± 0.13 mL/minute/100 g body weight to 0.41 ± 0.15 mL/minute/100 g body weight after four weeks . This decline was associated with elevated urinary levels of N-acetyl-β-D-glucosaminidase (NAG), indicating potential renal damage.

| Time Point | GFR (mL/min/100g) | NAG (mU/24h) |

|---|---|---|

| Control | 0.79 ± 0.21 | 115 |

| 2 Weeks | 0.60 ± 0.13 | 271 |

| 4 Weeks | 0.41 ± 0.15 | 231 |

Case Study: Metabolism and Excretion

In a study examining the metabolism of this compound in male and female rats, both sexes metabolized the compound via similar pathways but differed in the rate and type of metabolites excreted. Female rats excreted more conjugates than males, highlighting gender-specific metabolic responses .

Q & A

Q. How can the stereochemical configuration of (2S)-2,4,4-trimethylpentanoic acid be experimentally confirmed?

To verify the (2S) stereochemistry, use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers. Alternatively, nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can induce distinct splitting patterns for each enantiomer. Cross-validate results with optical rotation measurements and compare to literature values for enantiomeric purity .

Q. What synthetic routes are recommended for producing this compound in high enantiomeric excess?

Two primary methods are:

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze a racemic ester precursor, yielding the (2S)-enantiomer.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation or alkylation reactions of α,β-unsaturated precursors. Monitor enantiomeric excess via chiral HPLC .

Q. How do I characterize the physicochemical properties (e.g., solubility, pKa) of this compound?

- Solubility : Perform gravimetric analysis in solvents (water, ethanol, hexane) at controlled temperatures.

- pKa determination : Use potentiometric titration in aqueous or mixed-solvent systems, validated by UV-Vis spectroscopy at varying pH levels.

Reference databases like NIST Chemistry WebBook for cross-comparison of thermodynamic data .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound in mammalian models be resolved?

Discrepancies in metabolite profiles (e.g., hydroxylated vs. carboxylated derivatives) may arise from species-specific cytochrome P450 activity. Design isotope-labeling studies (e.g., ¹⁴C or deuterated analogs) combined with LC-MS/MS to track metabolic intermediates. Compare results across rodent and human hepatocyte models to identify species-dependent biotransformation .

Q. What experimental strategies are effective in isolating this compound from complex biological matrices?

Optimize solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C18 with ion-exchange groups). For high-salinity samples, employ solvent extraction with bis(2-ethylhexyl) phosphate or phosphinic acid derivatives to enhance selectivity . Validate recovery rates via spike-and-recovery experiments with internal standards.

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or enzymes?

Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model membrane permeability. For enzyme interactions, perform docking studies (e.g., AutoDock Vina) against crystallographic structures of target proteins (e.g., fatty acid-binding proteins). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methods address discrepancies in reported spectroscopic data (e.g., IR, NMR) for this compound?

Calibrate instruments using certified reference materials (CRMs). For NMR, ensure deuterated solvents are anhydrous and use ¹³C-DEPT experiments to resolve overlapping signals. Cross-reference IR spectra with computational predictions (DFT-based vibrational frequency analysis) to confirm functional group assignments .

Data Contradiction Analysis

Q. Why do studies report varying enantioselectivity in synthetic routes?

Differences in catalyst loading, solvent polarity, or temperature can alter transition-state energetics. Systematically screen reaction conditions using design-of-experiments (DoE) approaches. Compare enantiomeric excess (ee) under kinetic vs. thermodynamic control to identify optimal parameters .

Q. How to reconcile conflicting toxicity profiles in aquatic vs. mammalian models?

Species-specific differences in detoxification pathways (e.g., glutathione conjugation efficiency) may explain variability. Conduct comparative transcriptomics to identify differentially expressed detoxification genes. Use in vitro assays (e.g., zebrafish embryo toxicity) to validate hypotheses .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.